3-Chloro-4,5-difluoro-2-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4,5-difluoro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H4ClF2NO It is a derivative of benzonitrile, characterized by the presence of chloro, difluoro, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,5-difluoro-2-methoxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4,5-difluoroaniline and 2-methoxybenzonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used for quality control and analysis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,5-difluoro-2-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro and difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium catalysts are typical methods.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: 3-Chloro-4,5-difluoro-2-methoxybenzoic acid.
Reduction: 3-Chloro-4,5-difluoro-2-methoxybenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4,5-difluoro-2-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4,5-difluoro-2-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxybenzonitrile: Similar structure but lacks the difluoro groups.
3,5-Difluoro-2-hydroxy-4-methoxybenzaldehyde: Contains hydroxy and aldehyde groups instead of nitrile.
3-Chloro-5-methoxybenzonitrile: Similar but with different substitution pattern.
Uniqueness
3-Chloro-4,5-difluoro-2-methoxybenzonitrile is unique due to the presence of both chloro and difluoro substituents, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C8H4ClF2NO |
---|---|
Molecular Weight |
203.57 g/mol |
IUPAC Name |
3-chloro-4,5-difluoro-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H4ClF2NO/c1-13-8-4(3-12)2-5(10)7(11)6(8)9/h2H,1H3 |
InChI Key |
PHHMCAAZBYUCGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1C#N)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.